![molecular formula C6H8ClN3OS B3036645 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391863-95-9](/img/structure/B3036645.png)
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
“3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide” is a chemical compound with the CAS RN®: 391863-95-9 . It is used for testing and research purposes .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide” includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Scientific Research Applications
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives have revealed promising antimicrobial properties. Researchers have tested these compounds against various microorganisms, including Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, some derivatives exhibited superior antimicrobial activity compared to others .
Medicinal Chemistry
1,3,4-Thiadiazoles, including our compound of interest, have been investigated for their potential as pharmaceutical agents. Their chemical reactivity and diverse biological properties make them intriguing candidates for drug development. Researchers explore their use in areas such as anthelmintic, antiarthropodal, and fungicidal applications .
Cytotoxicity and Anticancer Potential
While specific studies on our compound are limited, related 1,3,4-thiadiazoles have demonstrated cytotoxic properties. For instance, N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide exhibited anticancer activity against MCF-7 breast cancer cells .
Industrial Applications
1,3,4-Thiadiazoles find applications beyond medicine. Their chemical reactivity allows for the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Industries explore their use in diverse contexts, including materials science, agrochemicals, and specialty chemicals .
Biological Studies
Researchers investigate the effects of 1,3,4-thiadiazoles on biological systems. These studies include exploring their interactions with enzymes, receptors, and cellular pathways. Our compound may contribute to understanding these mechanisms .
Other Potential Uses
While not extensively studied, 1,3,4-thiadiazoles could have applications in fields such as environmental science, catalysis, and materials engineering. Further research is needed to uncover additional uses .
Mechanism of Action
Safety and Hazards
Future Directions
Thiadiazole derivatives, including “3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, they are of considerable interest for designing new antitumor agents .
properties
IUPAC Name |
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-4-9-10-6(12-4)8-5(11)2-3-7/h2-3H2,1H3,(H,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJFPKVHRYHRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211076 | |
Record name | 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
CAS RN |
391863-95-9 | |
Record name | 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391863-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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